Phorbol 12,13,20-triacetate

Description

Properties

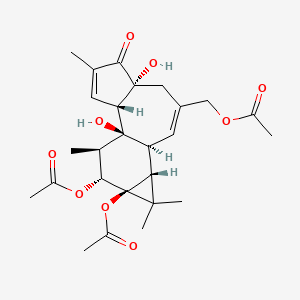

Molecular Formula |

C26H34O9 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate |

InChI |

InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26-/m1/s1 |

InChI Key |

LASMKIAVFGUYEG-SEYWVDNQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

4aalpha of phorbol 12,13,20-triacetate phorbol 12,13,20-triacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and PKC Binding

The biological activity of phorbol esters is highly dependent on the substituents at the C12, C13, and C20 positions:

- Key Findings :

- C20 Acetate Reduces Potency : The addition of a C20 acetate group in PTA reduces PKC binding affinity compared to diesters like phorbol 12,13-diacetate (Ki = 1.7 µM vs. 39 µM for PTA) . This is attributed to steric hindrance or altered interaction with the PKC C1 domain.

- Epimerization Inactivates : The 4α-epimer of PTA (4α-phorbol-12,13,20-triacetate) is biologically inactive, highlighting the critical role of stereochemistry .

- Symmetrical Substitution Matters : Diesters with long acyl chains (e.g., PMA’s myristate) exhibit higher potency due to enhanced membrane interaction and PKC recruitment .

Antiviral Activity

- PTA showed moderate activity against Chikungunya virus (EC50 = 32.6 µM), far weaker than PMA (EC50 = 2.9 nM) .

- Mechanism : PMA’s myristate group enhances cellular uptake and PKCδ binding, whereas PTA’s short acetate chains limit bioavailability .

Neurotransmitter Release

- PTA was less effective than phorbol 12,13-diacetate in stimulating serotonin and acetylcholine release in rat brain cortex. The C20 acetate group likely disrupts membrane penetration or receptor interactions .

Inflammation and Tumor Promotion

- PTA induced ear inflammation in mice at higher doses (ID50 = 6400 ng/mL) compared to PMA (ID50 = 2.9 nM). Its tumor-promoting activity is negligible, aligning with its weak PKC activation .

Preparation Methods

Protection of the C-20 Hydroxyl Group

The synthesis begins with phorbol (compound 1 ), where the C-20 hydroxyl is protected as a trityl ether (1a ) using trityl chloride in pyridine. This step ensures selective acylation at C-12 and C-13 in subsequent stages. The bulky trityl group sterically shields C-20 while maintaining the stereochemical integrity of the phorbol core.

Acylation at C-12 and C-13

With C-20 protected, the secondary hydroxyls at C-12 and C-13 undergo acylation. A carbodiimide-mediated protocol using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-dimethylaminopyridine (DMAP) in dichloromethane is employed. For triacetate synthesis, acetic anhydride serves as the acylating agent, yielding phorbol-12,13-diacetate-20-trityl (2a ) in near-quantitative yield.

Key Reaction Conditions

Deprotection of the Trityl Group

The final step involves acidic removal of the trityl group using 0.01 M HClO$$_4$$ in methanol, yielding phorbol 12,13,20-triacetate (2 ). This method avoids harsh conditions that could degrade the phorbol skeleton or induce epimerization.

Direct Triacetylation Without Intermediate Protection

While stepwise protection is preferred, direct triacetylation has been explored under controlled conditions. Treatment of phorbol with excess acetic anhydride (5 equiv) in pyridine at 0°C selectively acetylates C-20 first, followed by C-13 and C-12. However, this method risks over-acylation or side reactions, necessitating rigorous monitoring via thin-layer chromatography (TLC) and HPLC.

Comparative Yields

| Method | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|

| Trityl-mediated synthesis | 85–90 | >95% | |

| Direct triacetylation | 60–70 | 85–90% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+Na]$$^+$$ for C$${26}$$H$${34}$$O$$_9$$ is observed at m/z 513.2102 (calculated: 513.2105).

Challenges and Optimization Strategies

Epimerization at C-4

Basic conditions during acylation can induce retro-aldol rearrangement, leading to (4S)-phorbol derivatives that lack bioactivity. Mitigation strategies include:

Q & A

Q. How does Phorbol 12,13,20-triacetate activate protein kinase C (PKC), and what experimental controls are necessary to validate its specificity in cellular assays?

this compound mimics diacylglycerol (DAG) by binding to the C1 domain of PKC isoforms, inducing conformational changes that activate downstream signaling . To ensure specificity:

- Use PKC inhibitors (e.g., Gö6983) to confirm PKC-dependent effects.

- Include negative controls with inactive analogs (e.g., 4α-phorbol esters) to rule out non-specific activation .

- Validate results in PKC-knockout cell lines or using siRNA-mediated PKC knockdown .

Q. What are the recommended solubility and storage conditions for this compound to maintain stability in laboratory settings?

- Solubility: Dissolve in DMSO (20 mM stock) or chloroform (10 mg/mL); avoid aqueous buffers due to low water solubility .

- Storage: Aliquot and store at −20°C in light-protected vials to prevent degradation. Repeated freeze-thaw cycles should be avoided .

Q. What safety precautions are critical when handling this compound in laboratory workflows?

- Classified as a carcinogen (H351) and acute toxin (H300, H310, H330). Use fume hoods, wear PPE (gloves, lab coats, eye protection), and adhere to institutional biosafety protocols .

- Dispose of waste via certified hazardous material channels .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification at C12, C13, or C20) influence the biological activity of phorbol derivatives, particularly in HIV latency reversal?

- C12/C13 esterification is critical for PKC activation and HIV latency reversal, while C20 esterification reduces potency. For example:

- Phorbol-12,13-diacetate (EC50 = 323.5 nM) vs. Phorbol-12,13,20-triacetate (EC50 = 8,955 nM) in anti-HIV assays .

Q. What experimental strategies can resolve contradictions in this compound’s reported dual roles as a tumor promoter and pro-differentiation agent?

- Context-dependent effects: Optimize dose and exposure time. For example:

- Low doses (1–10 nM) promote differentiation in THP-1 monocytes , while prolonged exposure (>24 hr) induces apoptosis in cancer cells .

Q. How can researchers mitigate batch-to-batch variability in this compound purity, and what analytical methods ensure quality control?

- Purity validation: Require ≥98% purity via TLC or HPLC from suppliers. Request lot-specific Certificates of Analysis (CoA) .

- In-house verification: Use LC-MS or NMR to confirm molecular integrity, especially for long-term studies .

Q. What are the limitations of using this compound as a PKC activator in 3D cell culture or in vivo models?

- Bioavailability: Poor aqueous solubility limits diffusion in 3D matrices. Use nanoparticle encapsulation or lipid-based carriers .

- Off-target effects: Monitor SphK1/2 and NF-κB pathways, which are co-activated by phorbol esters . Employ isoform-specific PKC inhibitors for mechanistic clarity .

Methodological Notes

- Dose Optimization: Titrate this compound between 1–100 nM for PKC activation; higher doses (>1 μM) may induce cytotoxicity .

- Positive Controls: Include Phorbol 12-myristate 13-acetate (PMA) as a benchmark for PKC activation in parallel experiments .

- Ethical Compliance: Adhere to institutional guidelines for carcinogen use, particularly in animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.